molecular formula C6H11IO2 B12808639 Butanoic acid, 2-iodo-, ethyl ester CAS No. 7425-47-0

Butanoic acid, 2-iodo-, ethyl ester

Cat. No.: B12808639
CAS No.: 7425-47-0
M. Wt: 242.05 g/mol
InChI Key: BEKQSWCOHDSDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodobutanoate can be synthesized through the iodination of ethyl butanoate. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), in the presence of a catalyst like acetic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields ethyl 2-iodobutanoate as the primary product.

Industrial Production Methods

While specific industrial production methods for ethyl 2-iodobutanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodobutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various substituted butanoates.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form butanoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Ethyl 2-hydroxybutanoate, ethyl 2-aminobutanoate.

    Reduction: 2-Iodobutanol.

    Oxidation: 2-Iodobutanoic acid.

Scientific Research Applications

Ethyl 2-iodobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-iodobutanoate involves its reactivity as an ester and an iodinated compound. The ester group can undergo hydrolysis to form butanoic acid and ethanol, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 2-iodobutanoate can be compared with other iodinated esters and butanoate derivatives:

    Ethyl 2-bromobutanoate: Similar in structure but with a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower reactivity of bromine compared to iodine.

    Ethyl butanoate: Lacks the halogen atom, making it less versatile in certain chemical reactions.

    Methyl 2-iodobutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical properties and reactivity.

Ethyl 2-iodobutanoate stands out due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-iodobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKQSWCOHDSDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309924
Record name Butanoic acid, 2-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-47-0
Record name Ethyl 2-iodobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7425-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 219874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC219874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.